molecular formula C16H18N4O2S B12495000 3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12495000
M. Wt: 330.4 g/mol
InChI Key: REKCQHUCTQAYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridine sulfonamidesIt has a molecular formula of C14H14N4O2S and a molecular weight of 302.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cysteine proteases, by binding to their active sites and preventing substrate access . This inhibition can disrupt essential biological processes in pathogens, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Uniqueness

3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-3-12-7-9-13(10-8-12)19-23(21,22)14-6-5-11-20-15(4-2)17-18-16(14)20/h5-11,19H,3-4H2,1-2H3

InChI Key

REKCQHUCTQAYAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.